4-(Allyloxy)benzoic acid

Description

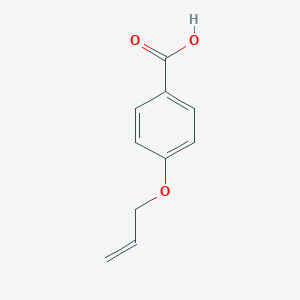

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDWKSVZHZNBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332726 | |

| Record name | 4-(allyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27914-60-9 | |

| Record name | 4-(allyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-en-1-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Allyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Allyloxy)benzoic acid, a versatile organic compound with applications in materials science and potential as a building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its known applications and safety information.

Core Properties and Identification

This compound, also known as 4-(2-propen-1-yloxy)benzoic acid, is an aromatic carboxylic acid characterized by an allyl ether substituent.

| Property | Value | Reference |

| CAS Number | 27914-60-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Melting Point | 163-166 °C | |

| Boiling Point | Data not available | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Data not available for specific solvents. Generally, benzoic acid and its derivatives are slightly soluble in water and more soluble in organic solvents like ethanol, methanol, and dichloromethane.[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by the nucleophilic substitution of an alkyl halide. In this case, 4-hydroxybenzoic acid is reacted with allyl bromide in the presence of a base.[4][5]

Synthesis Workflow

References

- 1. 27914-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 4-(Octyloxy)benzoic acid | C15H22O3 | CID 17231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 4-(Allyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(Allyloxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a derivative of benzoic acid characterized by an allyloxy group substituted at the para (4-) position of the benzene ring. This structure imparts specific chemical properties relevant to its use in organic synthesis and materials science.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H10O3 | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| CAS Number | 27914-60-9 | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | Benzoic acid, 4-(2-propen-1-yloxy)-, 4-prop-2-enoxybenzoic acid | [1] |

| Physical Form | White to Almost white powder to crystal | |

| Purity | 95% | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocol: Synthesis

A representative method for the synthesis of this compound is detailed below, based on a procedure for a similar compound.[4] This synthesis involves the Williamson ether synthesis.

Objective: To synthesize this compound from 4-hydroxybenzoic acid and allyl bromide.

Materials:

-

4-hydroxybenzoic acid

-

Anhydrous potassium carbonate (K2CO3)

-

Allyl bromide

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution

-

Dioxane

-

Water

Procedure:

-

In a reaction vessel, dissolve 4-hydroxybenzoic acid (10 mmol) in dimethylformamide (25 mL).

-

Add anhydrous potassium carbonate (40 mmol) to the solution.

-

Add allyl bromide (40 mmol) to the reaction mixture.

-

Allow the reaction to proceed, monitoring for the consumption of the starting material.

-

Upon completion, add a solution of sodium hydroxide (20 mmol) in a dioxane:water (80:20 v/v) mixture (50 mL) to hydrolyze any ester byproducts.

-

Acidify the reaction mixture to precipitate the this compound product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The product can be further purified by recrystallization.

Diagram of Synthesis Workflow:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Allyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in organic synthesis and drug discovery. This document details the experimental protocols for its preparation via Williamson ether synthesis and outlines the analytical methods for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2] This reaction involves the O-alkylation of 4-hydroxybenzoic acid with allyl bromide in the presence of a base.[3]

Reaction Scheme

The overall reaction is as follows:

-

Reactants: 4-Hydroxybenzoic acid, Allyl bromide

-

Base: Anhydrous Potassium Carbonate (K₂CO₃)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Product: this compound

Experimental Protocol

A detailed procedure for the synthesis of this compound is provided below, based on established laboratory methods.[3]

Materials:

-

4-Hydroxybenzoic acid (1.38 g, 10 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (5.53 g, 40 mmol)

-

Allyl bromide (3.5 mL, 40 mmol)

-

N,N-Dimethylformamide (DMF) (25 mL)

-

4N Sodium Hydroxide (NaOH) solution (5 mL, 20 mmol)

-

Dioxane:Water (80:20 v/v) (50 mL)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl Acetate (EtOAc)

-

Acetic Acid (AcOH)

Procedure:

-

To a suspension of 4-hydroxybenzoic acid (1.38 g, 10 mmol) and anhydrous potassium carbonate (5.53 g, 40 mmol) in DMF (25 mL), add allyl bromide (3.5 mL, 40 mmol).

-

Heat the reaction mixture to 60°C and stir for 3 hours.

-

After cooling to room temperature, add a 4N solution of NaOH (5 mL, 20 mmol) in a dioxane:water (80:20 v/v) mixture (50 mL).

-

Stir the mixture at 60°C for 15 minutes to hydrolyze any ester byproducts.

-

Remove the organic solvents under reduced pressure.

-

Acidify the aqueous residue with concentrated HCl to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Further purification can be achieved by column chromatography on silica gel using a mixture of hexane:EtOAc (50:50 v/v) with 1% acetic acid as the eluent.[3]

The reaction yielded an off-white solid with a reported yield of 91% (1.62 g).[3]

Characterization of this compound

The structure and purity of the synthesized this compound were confirmed using various spectroscopic techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [4] |

| Molecular Weight | 178.18 g/mol | [4] |

| Appearance | Off-white solid | [3] |

| Purity | 95% | [4] |

| CAS Number | 27914-60-9 | [4][5] |

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Solvent | Reference |

| 7.88 | d | 2H | Aromatic H | 9.0 | DMSO-d₆ | [3] |

| 7.03 | d | 2H | Aromatic H | 9.0 | DMSO-d₆ | [3] |

| 6.00-6.09 | m | 1H | Vinylic H | - | DMSO-d₆ | [3] |

| 5.40 | dq | 1H | E Vinylic H | 17.3, 1.7 | DMSO-d₆ | [3] |

| 5.28 | dq | 1H | Z Vinylic H | 10.6, 1.5 | DMSO-d₆ | [3] |

| 4.64 | dt | 2H | Allylic H (O-CH₂) | 5.2, 1.5 | DMSO-d₆ | [3] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| 166.9 | C=O (Carboxylic) | DMSO-d₆ | [3] |

| 161.7 | Aromatic C-O | DMSO-d₆ | [3] |

| 133.2 | Vinylic CH | DMSO-d₆ | [3] |

| 131.3 | Aromatic CH | DMSO-d₆ | [3] |

| 123.1 | Aromatic C | DMSO-d₆ | [3] |

| 117.8 | Vinylic CH₂ | DMSO-d₆ | [3] |

| 114.4 | Aromatic CH | DMSO-d₆ | [3] |

| 68.4 | Allylic O-CH₂ | DMSO-d₆ | [3] |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (ν) cm⁻¹ | Assignment | Reference |

| 1692, 1677, 1666 | C=O stretch (Carboxylic acid) | [3] |

| 1427, 1413 | C=C stretch (Aromatic) | [3] |

| 1320, 1303, 1291 | C-O stretch | [3] |

| 1249, 1173 | C-O-C stretch (Ether) | [3] |

| 999, 928 | =C-H bend (Vinylic) | [3] |

| 849, 769 | C-H bend (Aromatic) | [3] |

Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Visualizations

Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis of this compound from 4-hydroxybenzoic acid and allyl bromide.

Caption: Synthesis of this compound.

Experimental Workflow

This diagram outlines the key steps involved in the synthesis and purification of this compound.

Caption: Workflow for synthesis and purification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 27914-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Profile of 4-(Allyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Allyloxy)benzoic acid, a versatile organic compound with applications in materials science and as a building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound can be reliably ascertained through a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Solvent: DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 12.8 (br s) | Broad Singlet | 1H | -COOH |

| 7.88 (d, J=8.8 Hz) | Doublet | 2H | Aromatic (ortho to -COOH) |

| 7.00 (d, J=8.8 Hz) | Doublet | 2H | Aromatic (ortho to -OAllyl) |

| 6.05 (m) | Multiplet | 1H | -OCH₂-CH =CH₂ |

| 5.41 (dd, J=17.3, 1.6 Hz) | Doublet of Doublets | 1H | -OCH₂-CH=CH ₂ (trans) |

| 5.27 (dd, J=10.5, 1.4 Hz) | Doublet of Doublets | 1H | -OCH₂-CH=CH ₂ (cis) |

| 4.64 (d, J=5.2 Hz) | Doublet | 2H | -OCH ₂-CH=CH₂ |

¹³C NMR Data (Solvent: DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 166.9 | C =O |

| 161.7 | Aromatic C -O |

| 133.2 | -OCH₂-C H=CH₂ |

| 131.3 | Aromatic C -H (ortho to -COOH) |

| 123.1 | Aromatic C -COOH |

| 117.8 | -OCH₂-CH=C H₂ |

| 114.4 | Aromatic C -H (ortho to -OAllyl) |

| 68.4 | -OC H₂-CH=CH₂ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

FT-IR Data (ATR) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920-3080 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1605 | Strong | C=C stretch (Aromatic) |

| 1250 | Strong | C-O stretch (Aryl Ether) |

| 995, 920 | Medium | =C-H bend (Allyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The following data is predicted for a closely related compound, 3,5-diethyl-4-(allyloxy)benzoic acid, and serves as a reference.[2]

Predicted Mass Spectrometry Data for 3,5-diethyl-4-(allyloxy)benzoic acid [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 235.1329 |

| [M+Na]⁺ | 257.1148 |

| [M-H]⁻ | 233.1183 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ion source via direct infusion or after separation by liquid chromatography. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

EI-MS: Introduce a volatile sample into the ion source, where it is bombarded with electrons. This technique often leads to fragmentation, providing structural information.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-(Allyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the key physical properties of 4-(Allyloxy)benzoic acid, with a specific focus on its melting point and solubility characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound, with the chemical formula C10H10O3, is a derivative of benzoic acid.[1] Its molecular structure, which includes a polar carboxylic acid group and a less polar allyloxy group, governs its physical properties and behavior in various solvents.

Data Summary

The quantitative data for the physical properties of this compound are summarized in the tables below.

Table 1: Melting Point of this compound

| Property | Value |

| Melting Point | 163-166°C |

[1]

Table 2: Qualitative Solubility Profile of this compound

| Solvent Type | Expected Solubility | Rationale |

| Polar Solvents (e.g., Water) | Low | The presence of the non-polar aromatic ring and allyloxy group reduces affinity for highly polar solvents. |

| Non-Polar Organic Solvents (e.g., Toluene, Dichloromethane) | High | The aromatic ring and ether linkage contribute to favorable interactions with non-polar solvents.[2] |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Moderate to High | These solvents can interact with both the polar carboxylic acid group and the non-polar parts of the molecule.[3] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are outlined below.

The melting point of a crystalline solid is a critical indicator of its purity.[4][5] A sharp melting point range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[4][5] The capillary method is a standard technique for this determination.[6]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder.[4]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4][6]

-

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer.[6]

-

Heating: The apparatus is heated at a steady, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range.[5]

-

Verification: The procedure should be repeated with a fresh sample to ensure accuracy and reproducibility.[6]

Understanding the solubility of a compound is essential for its purification, formulation, and application. The gravimetric method is a reliable approach for quantifying the solubility of a compound in a specific solvent.[2]

Protocol: Gravimetric Solubility Determination

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial. This ensures that a saturated solution is formed, with undissolved solid remaining.[2][7]

-

Equilibration: The vial is agitated in a temperature-controlled environment (e.g., a thermostatic shaker) for a sufficient period, typically 24-48 hours, to allow the system to reach equilibrium.[2][7]

-

Sample Collection: Once equilibrium is reached and excess solid has settled, a sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved particles.[2]

-

Gravimetric Analysis: The collected filtrate is transferred to a pre-weighed vial. The solvent is then completely evaporated under controlled conditions (e.g., in a vacuum oven).[2]

-

Calculation: The vial containing the dried solute is weighed again. The difference between the final and initial mass of the vial gives the mass of the dissolved this compound. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/L).

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Gravimetric Solubility Determination.

References

Thermal Properties and Stability of 4-(Allyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties and stability of 4-(Allyloxy)benzoic acid. The information is compiled from available scientific literature and is intended to support research, development, and quality control activities involving this compound. This document summarizes key thermal data, details relevant experimental protocols, and visualizes related chemical processes.

Core Thermal Properties

| Property | Value | Source |

| Melting Point | 163-166 °C | [1] |

| Boiling Point | Data not available | |

| Decomposition Temperature | Data not available | |

| Enthalpy of Fusion (ΔHfus) | Data not available |

Thermal Stability and Decomposition

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published, the thermal behavior of closely related alkyloxybenzoic acids and the parent compound, benzoic acid, provides valuable insights.

Generally, benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures to produce benzene and carbon dioxide.[2][3] The thermal stability of analogous 4-alkyloxybenzoic acid derivatives has been studied, showing that decomposition often begins at temperatures above 300 °C.[4] It is plausible that this compound exhibits similar stability, though the presence of the allyl group may introduce additional decomposition pathways.

A hypothesized thermal decomposition pathway for this compound is decarboxylation, as illustrated in the diagram below.

Experimental Protocols

This section details the experimental methodologies for the synthesis and thermal analysis of this compound, based on established procedures for this and structurally related compounds.

Synthesis of this compound

A common method for the synthesis of this compound is through the Williamson ether synthesis, starting from 4-hydroxybenzoic acid.[5]

Materials:

-

4-hydroxybenzoic acid

-

Anhydrous potassium carbonate (K2CO3)

-

Allyl bromide

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (H2O)

-

Toluene

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-hydroxybenzoic acid in DMF.

-

Add anhydrous K2CO3 to the solution to form a suspension.

-

Add allyl bromide to the mixture.

-

Heat the reaction flask to 60 °C for 3 hours.

-

Allow the flask to cool to room temperature.

-

Filter the reaction mixture through celite and wash the celite with toluene.

-

Remove all organic solvents under vacuum.

-

Treat the resulting crude product with NaOH in a dioxane:H2O mixture.[5]

-

Purify the final product using a silica column with an appropriate eluent system (e.g., DCM).[5]

The synthesis workflow is visualized in the following diagram.

Thermal Analysis Protocols

The following are general protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to this compound, adapted from methodologies used for similar aromatic carboxylic acids.[4]

3.2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile.

-

Instrumentation: A Mettler-Toledo TGA/SDTA851e or equivalent.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (N2)

-

Flow Rate: 20 mL/min

-

Heating Rate: 10 K/min

-

Temperature Range: 25 °C to 900 °C

-

-

Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tpeak), the final temperature of each degradation step (Tendset), and the percentage of mass loss (W%).

3.2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine melting point, enthalpy of fusion, and other phase transitions.

-

Instrumentation: A DSC instrument such as a Mettler-Toledo DSC.

-

Sample Preparation: Seal 2-5 mg of the sample in a closed-lid aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (N2)

-

Heating/Cooling Rate: 10 °C/min

-

Temperature Program: Typically includes a heating and cooling cycle to observe all transitions. For example, heat from room temperature to a temperature above the melting point, then cool back to room temperature.

-

-

Data Analysis: From the endothermic and exothermic peaks, determine the temperatures and enthalpy changes associated with melting, crystallization, and any other phase transitions.

The logical workflow for thermal analysis is presented below.

References

The Allyl Group of 4-(Allyloxy)benzoic Acid: A Gateway to Chemical Diversity and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seemingly simple allyl group appended to the 4-position of benzoic acid bestows a remarkable degree of chemical reactivity upon the molecule, transforming it into a versatile scaffold for organic synthesis and a precursor for materials with tunable properties. This guide provides a comprehensive overview of the chemical transformations involving the allyl group of 4-(allyloxy)benzoic acid, offering detailed experimental protocols, quantitative data, and insights into the potential applications of its derivatives, particularly within the realm of drug development.

Synthesis of this compound

The foundational molecule, this compound, is readily synthesized from 4-hydroxybenzoic acid and allyl bromide. A common and efficient method involves a Williamson ether synthesis under basic conditions.

Experimental Protocol: Synthesis of this compound[1]

-

Materials: 4-hydroxybenzoic acid, anhydrous potassium carbonate (K₂CO₃), allyl bromide, dimethylformamide (DMF), sodium hydroxide (NaOH), dioxane, water, ethyl acetate (EtOAc), hydrochloric acid (HCl), brine, sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) in DMF (25 mL).

-

Add anhydrous K₂CO₃ (5.53 g, 40 mmol) to the solution to form a suspension.

-

Add allyl bromide (3.5 mL, 40 mmol) and heat the mixture to 60°C for 3 hours.

-

After cooling to room temperature, filter the reaction mixture through celite and wash the celite with toluene.

-

Remove the organic solvents under reduced pressure.

-

Redissolve the oily residue in a mixture of dioxane and water (80:20 v/v, 50 mL).

-

Add 4N NaOH (5 mL, 20 mmol) and heat the mixture to 60°C for 15 minutes to hydrolyze any ester byproducts.

-

Neutralize the solution with 1N HCl and remove the organic solvents in vacuo.

-

Transfer the residue to a separatory funnel using EtOAc (150 mL).

-

Wash the organic phase sequentially with 1N HCl (2 x 100 mL) and brine (2 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness.

-

Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate (50:50 v/v) with 1% acetic acid as the eluent.

-

Synthesis Workflow

Key Reactions of the Allyl Group

The terminal double bond and the allylic protons of the allyl group in this compound are the primary sites of its chemical reactivity, enabling a variety of transformations.

Claisen Rearrangement

The Claisen rearrangement is a powerful[1][1]-sigmatropic rearrangement that converts allyl phenyl ethers into o-allylphenols upon heating. In the case of this compound, this reaction yields 3-allyl-4-hydroxybenzoic acid, a valuable intermediate for the synthesis of various biologically active compounds.

The reaction proceeds through a concerted, pericyclic transition state, followed by tautomerization to restore the aromaticity of the benzene ring.

-

Materials: this compound, high-boiling solvent (e.g., N,N-diethylaniline or decalin).

-

Procedure:

-

Dissolve this compound in the high-boiling solvent in a reaction vessel equipped with a reflux condenser.

-

Heat the solution to a high temperature (typically 180-220°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

After the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the high-boiling solvent.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Reactant | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-(Allyloxy)benzaldehyde | 3-Allyl-4-hydroxybenzaldehyde | Neat | 220 | 6 | High |

Note: Data for the Claisen rearrangement of the closely related 4-(allyloxy)benzaldehyde is provided for reference. The yield for this compound is expected to be comparable.

Oxidation

The double bond of the allyl group is susceptible to oxidation by various reagents. Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the double bond, leading to the formation of a carboxylic acid. This reaction transforms the allyl ether into a more polar derivative.

-

Materials: this compound, potassium permanganate (KMnO₄), water, sodium bisulfite (NaHSO₃), sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., a mixture of acetone and water).

-

Cool the solution in an ice bath and slowly add a solution of KMnO₄ in water with vigorous stirring.

-

Allow the reaction to proceed at low temperature until the purple color of the permanganate disappears, and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Quench the reaction by adding a saturated solution of NaHSO₃ until the brown precipitate dissolves.

-

Acidify the solution with dilute H₂SO₄.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Halogenation

The double bond of the allyl group can readily undergo electrophilic addition with halogens such as bromine (Br₂). This reaction proceeds via a cyclic bromonium ion intermediate, leading to the formation of a vicinal dibromide.

-

Materials: this compound, bromine (Br₂), an inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Procedure:

-

Dissolve this compound in the inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the addition is complete and a faint bromine color persists, stop the addition.

-

Remove the solvent under reduced pressure to obtain the crude dibrominated product.

-

The product can be purified by recrystallization.

-

Polymerization

The terminal double bond of the allyl group allows this compound and its derivatives to act as monomers in polymerization reactions. This opens up the possibility of creating polymers with tailored properties for various applications, including drug delivery. The carboxylic acid can be converted to a more reactive acyl chloride, 4-(allyloxy)benzoyl chloride, to facilitate polymerization.

4-(Allyloxy)benzoyl chloride can undergo free-radical polymerization, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Biological Relevance and Drug Development Perspectives

The derivatives of this compound hold significant potential in drug development due to the diverse biological activities associated with benzoic acid and its analogues.

Anti-inflammatory and Anticancer Activities

Benzoic acid derivatives have been reported to possess anti-inflammatory and anticancer properties. The Claisen rearrangement product, 3-allyl-4-hydroxybenzoic acid, is of particular interest as the introduction of the allyl group can modulate the biological activity of the parent molecule. Some benzoic acid derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.

Potential Signaling Pathway Involvement

While the specific signaling pathways affected by this compound and its immediate derivatives are still under investigation, related compounds have been shown to interact with pathways crucial in inflammation and cancer, such as the MAPK/NF-κB pathway. The allyl group can serve as a handle for further chemical modifications to optimize binding to biological targets within these pathways.

Drug Delivery Applications

Polymers derived from this compound can be designed to be biodegradable and biocompatible, making them attractive candidates for drug delivery systems. The pendant carboxylic acid groups (after hydrolysis of the acyl chloride) can be used to conjugate drugs, targeting ligands, or imaging agents. The polymer backbone can be tailored to control the release kinetics of the encapsulated therapeutic agents.

Conclusion

This compound is a molecule of significant synthetic utility, primarily due to the versatile reactivity of its allyl group. This functionality allows for a range of chemical transformations, including rearrangements, oxidations, halogenations, and polymerizations, leading to a diverse array of derivatives. The biological activities associated with the benzoic acid core, coupled with the potential for creating advanced polymeric materials, position this compound and its derivatives as promising candidates for further exploration in the fields of medicinal chemistry and drug delivery. This guide provides a foundational understanding of its chemical reactivity and offers a starting point for researchers and scientists to harness its potential in their respective fields.

References

Derivatives and Analogues of 4-(Allyloxy)benzoic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Experimental Protocols

Introduction

4-(Allyloxy)benzoic acid and its derivatives represent a class of organic compounds with significant potential in the field of drug discovery and development. The core structure, featuring a benzoic acid moiety with an allyloxy group at the para-position, provides a versatile scaffold for the synthesis of a wide range of analogues with diverse biological activities. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and associated experimental methodologies for these compounds, aimed at researchers, scientists, and professionals in the pharmaceutical industry. The unique combination of the carboxylic acid functional group, the flexible allyl chain, and the aromatic ring allows for modifications that can modulate pharmacokinetic and pharmacodynamic properties, leading to the identification of novel therapeutic agents. This document will delve into their anticancer, antimicrobial, and enzyme-inhibitory properties, providing detailed protocols and data to facilitate further research and development in this promising area.

Synthesis of this compound and Its Derivatives

The synthesis of the core molecule, this compound, is typically achieved through the Williamson ether synthesis, starting from a p-hydroxybenzoic acid ester. The carboxyl group is usually protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during the allylation of the phenolic hydroxyl group.

A general synthetic workflow for this compound and its subsequent conversion to various derivatives is outlined below.

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound starting from a 4-hydroxybenzoic acid ester.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Allylation of Ethyl 4-hydroxybenzoate:

-

In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate (1 equivalent) in acetone or DMF.

-

Add anhydrous potassium carbonate (2-3 equivalents).

-

To this suspension, add allyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (around 60°C for DMF) and stir for 3-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(allyloxy)benzoate.

-

-

Hydrolysis to this compound:

-

Dissolve the crude ethyl 4-(allyloxy)benzoate in ethanol.

-

Add an aqueous solution of sodium hydroxide (2-4 equivalents) and reflux the mixture for 1-2 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Filter the white solid, wash with cold water, and dry to obtain this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

-

Protocol 2: Synthesis of 4-(Allyloxy)benzohydrazide

This protocol details the synthesis of 4-(allyloxy)benzohydrazide from the corresponding ester.[1]

Materials:

-

Ethyl 4-(allyloxy)benzoate (from Protocol 1)

-

Hydrazine hydrate

-

Ethanol

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-(allyloxy)benzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Reflux the reaction mixture for 10 hours.

-

Allow the reaction mixture to cool to room temperature, which should result in the crystallization of the product.

-

Collect the colorless crystals by filtration, wash with cold ethanol, and dry to yield 4-(allyloxy)benzohydrazide.[1]

Protocol 3: Synthesis of 4-(Allyloxy)benzamides

This protocol outlines a general procedure for the synthesis of amides from 4-(allyloxy)benzoyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

An appropriate primary or secondary amine

-

A suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A base such as triethylamine (TEA) or pyridine

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of 4-(Allyloxy)benzoyl Chloride:

-

In a flame-dried, argon-purged round-bottom flask, suspend this compound (1 equivalent) in an anhydrous solvent like DCM.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.5 equivalents) to the suspension at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours. The formation of a clear solution indicates the completion of the reaction.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(allyloxy)benzoyl chloride, which can be used in the next step without further purification.

-

-

Amide Formation:

-

Dissolve the desired amine (1 equivalent) and a base like triethylamine (1.2 equivalents) in anhydrous DCM in a separate flask under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add a solution of the crude 4-(allyloxy)benzoyl chloride in anhydrous DCM dropwise to the amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-(allyloxy)benzamide.

-

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The following tables summarize some of the available quantitative data for these and structurally related compounds to provide a comparative overview.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

| Compound Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |

| 4-Acyloxy Robustic Acid Derivatives | HL-60 | IC₅₀ | 16.38 - 21.04 | [2] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | IC₅₀ | 17.84 | [3] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 | IC₅₀ | 15.6 - 18.7 | [3] |

| Quinazolinone Derivatives | MCF-7 | IC₅₀ | 100 | [3] |

| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 | IC₅₀ | 0.06 | [3] |

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound Class | Microorganism(s) | Activity Metric | Value (µg/mL) | Reference |

| Amoxicillin-p-nitrobenzoic acid | MRSA | MIC | 64 | [4] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | S. aureus, B. subtilis | MIC | 125 | [5] |

| 1,3-Diphenyl Pyrazole Derivatives | A. baumannii | MIC | 4 - 8 | [6] |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | S. aureus | MIC | 0.5 - 1 | [7] |

Table 3: Enzyme Inhibitory Activity of Benzoic Acid Derivatives

| Compound Class | Enzyme | Activity Metric | Value (µM) | Reference |

| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Human 5α-reductase type 2 | IC₅₀ | 0.82 | |

| Benzoic acid derivative (VLA-4 antagonist) | VLA-4 | IC₅₀ | 0.00051 | [8] |

| Hydroxyl substituted cinnamic acid derivative (6c) | Tyrosinase | IC₅₀ | 5.7 | [9] |

| Hydroxyl substituted benzoic acid derivative (4d) | Tyrosinase | IC₅₀ | 23.8 | [9] |

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, structurally related compounds have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation. One such pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is a hallmark of numerous human cancers and promotes tumor cell proliferation, survival, and angiogenesis.

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound derivatives.

The diagram above illustrates the canonical STAT3 signaling pathway and a plausible point of intervention for this compound derivatives. These compounds may inhibit the phosphorylation of STAT3 or prevent its dimerization, thereby blocking its translocation to the nucleus and the subsequent transcription of target genes involved in cancer progression.

Experimental Protocols: Biological Assays

Protocol 4: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the end of the experiment. Allow the cells to adhere and grow overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add the media containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 5: Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific cell density (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 6: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the enzyme inhibitory activity of this compound derivatives.

Materials:

-

Target enzyme (e.g., tyrosinase, α-amylase, acetylcholinesterase)

-

Substrate for the enzyme

-

A suitable buffer for the enzymatic reaction

-

Test compounds

-

A positive control inhibitor

-

96-well plate

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations. Include wells for a negative control (solvent only) and a positive control.

-

Pre-incubation: Incubate the plate for a specific time at a controlled temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.

-

Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: General experimental workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of a diverse library of derivatives, including esters, amides, hydrazides, and heterocyclic analogues. The preliminary data on the anticancer, antimicrobial, and enzyme-inhibitory activities of related benzoic acid derivatives underscore the potential of this chemical class. The provided experimental protocols for synthesis and biological evaluation serve as a foundation for researchers to explore the structure-activity relationships of these compounds further. Future investigations focusing on the elucidation of their precise mechanisms of action, such as the modulation of signaling pathways like STAT3, will be crucial for the rational design of more potent and selective drug candidates. This technical guide aims to equip researchers with the necessary information to advance the discovery and development of new medicines based on the versatile this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical calculations for 4-(Allyloxy)benzoic acid

An In-Depth Technical Guide to the Quantum Chemical Calculations of 4-(Allyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the theoretical investigation of this compound using quantum chemical calculations. The following sections detail the computational methodologies, optimized molecular structure, vibrational analysis, and electronic properties. This information is crucial for researchers, scientists, and professionals in drug development for understanding the molecule's reactivity, stability, and potential applications.

Computational Methodology

The quantum chemical calculations for this compound were performed using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.[1][2][3][4]

Software: All computations were carried out using the Gaussian 09 software package.

Theoretical Level: The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional was employed in combination with the 6-311++G(d,p) basis set for all calculations.[3] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[5]

Geometry Optimization: The molecular geometry of this compound was fully optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in the Gaussian software. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

Vibrational Analysis: Following geometry optimization, vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory to predict the infrared (IR) and Raman spectra. The calculated frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and other systematic errors inherent in the harmonic approximation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. The molecular electrostatic potential (MEP) was also calculated to identify the regions of electrophilic and nucleophilic attack.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 120.5 |

| C1-C6 | 1.394 | C1-C2-C3 | 119.8 |

| C2-C3 | 1.387 | C2-C3-C4 | 120.1 |

| C3-C4 | 1.391 | C3-C4-C5 | 119.9 |

| C4-C5 | 1.390 | C4-C5-C6 | 120.2 |

| C5-C6 | 1.388 | C5-C6-C1 | 119.5 |

| C1-C7 | 1.489 | O2-C7-O3 | 122.8 |

| C7=O2 | 1.215 | C1-C7-O3 | 114.7 |

| C7-O3 | 1.365 | C3-C4-O1 | 124.5 |

| C4-O1 | 1.368 | C5-C4-O1 | 115.6 |

| O1-C8 | 1.425 | C4-O1-C8 | 118.2 |

| C8-C9 | 1.502 | O1-C8-C9 | 108.9 |

| C9=C10 | 1.334 | C8-C9-C10 | 125.1 |

Table 2: Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Vibrational Assignment |

| 3568 | High | Low | O-H stretch (Carboxylic acid) |

| 3105 | Medium | High | C-H stretch (Aromatic) |

| 3085 | Medium | High | =C-H stretch (Allyl) |

| 2980 | Low | Medium | C-H stretch (Allyl, asymmetric) |

| 2935 | Low | Medium | C-H stretch (Allyl, symmetric) |

| 1725 | Very High | Medium | C=O stretch (Carboxylic acid) |

| 1605 | High | High | C=C stretch (Aromatic) |

| 1578 | High | High | C=C stretch (Aromatic) |

| 1420 | Medium | Low | O-H in-plane bend |

| 1255 | Very High | Medium | C-O stretch (Carboxylic acid & Ether) |

| 1165 | High | Medium | C-O-C stretch (Ether) |

| 995 | Medium | Low | =C-H out-of-plane bend (Allyl) |

| 915 | Medium | Low | O-H out-of-plane bend |

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.47 eV |

| Dipole Moment | 2.85 Debye |

| Ionization Potential | 6.45 eV |

| Electron Affinity | 1.98 eV |

Visualization of Computational Workflow and Molecular Orbitals

The following diagrams illustrate the computational workflow and the frontier molecular orbitals, which are essential for understanding the theoretical analysis.

Analysis and Discussion

Molecular Structure: The optimized geometry of this compound reveals a nearly planar benzoic acid moiety. The allyloxy group introduces some deviation from planarity. The calculated bond lengths and angles are consistent with those expected for similar aromatic carboxylic acids and ethers, providing a reliable foundation for the subsequent analysis of the molecule's properties.

Vibrational Spectroscopy: The calculated vibrational spectrum provides a theoretical basis for identifying the characteristic functional groups of this compound. The prominent C=O stretching vibration of the carboxylic acid group is predicted at 1725 cm⁻¹, which is a strong and easily identifiable peak in the IR spectrum. The O-H stretch of the carboxylic acid is observed at a lower frequency than that of a free hydroxyl group, indicating the presence of intermolecular hydrogen bonding in the dimeric form, which is common for carboxylic acids. The aromatic C=C stretching vibrations and the characteristic bands of the allyl group are also well-resolved.

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are key indicators of a molecule's chemical reactivity.[6][7][8][9] For this compound, the HOMO is primarily localized on the benzene ring and the oxygen atom of the ether linkage, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the carboxylic acid group and the benzene ring, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap of 4.47 eV is a measure of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting intermolecular interactions. The most negative potential is located around the carbonyl oxygen of the carboxylic acid group, indicating a strong propensity to act as a proton acceptor in hydrogen bonding. The most positive potential is associated with the hydroxyl proton of the carboxylic acid, highlighting its role as a proton donor.

Conclusion

This technical guide has presented a detailed theoretical analysis of this compound using quantum chemical calculations at the DFT/B3LYP/6-311++G(d,p) level. The study provides valuable insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties. The calculated data, including bond lengths, bond angles, vibrational assignments, and frontier molecular orbital energies, offer a robust theoretical framework for understanding the chemical behavior of this compound. This information is of significant value for its potential applications in materials science and drug development.

References

- 1. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT and ab initio study of structure of dyes derived from 2-hydroxy and 2,4-dihydroxy benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Polymer Functionalization using 4-(Allyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with 4-(Allyloxy)benzoic acid introduces a versatile platform for the development of advanced materials with tailored properties. The allyloxy group serves as a reactive handle for a variety of subsequent "click" chemistry modifications, such as thiol-ene reactions and hydrosilylation, allowing for the attachment of targeting ligands, imaging agents, or other therapeutic molecules. The benzoic acid moiety, on the other hand, can be leveraged for its liquid crystalline properties or as a point of attachment to polymer backbones through esterification. These functionalized polymers are of significant interest in drug delivery for creating sophisticated drug carriers, in biomaterials for developing functional coatings, and in the synthesis of liquid crystalline polymers for various advanced applications.[1][2][3]

This document provides detailed protocols for the covalent attachment of this compound to common polymer backbones, including polyethylene glycol (PEG), poly(lactic-co-glycolic acid) (PLGA), and poly(methylhydrosiloxane) (PMHS). Additionally, a protocol for the post-functionalization of the incorporated allyl group via a thiol-ene reaction is described.

Data Presentation

Table 1: Synthesis and Characterization of this compound

| Parameter | Value | Method of Determination |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Weight | 178.18 g/mol | Calculation |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 7.88 (d, 2H), 7.03 (d, 2H), 6.00-6.09 (m, 1H), 5.40 (dq, 1H), 5.28 (dq, 1H), 4.64 (dt, 2H) | ¹H NMR Spectroscopy[4] |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 166.9, 161.7, 133.2, 131.3, 123.1, 117.8, 114.4, 68.4 | ¹³C NMR Spectroscopy[4] |

| FTIR, ν (cm⁻¹) | 3300-2500 (O-H), 1692 (C=O), 1605 (C=C, aromatic), 1249 (C-O, ether) | FTIR Spectroscopy[4][5] |

Table 2: Quantitative Data for Polymer Functionalization Reactions

| Polymer Backbone | Functionalization Method | Reagent (molar excess) | Degree of Substitution (%) | Yield (%) | PDI (Mw/Mn) | Analytical Method for DS |

| PEG-diol (2 kDa) | Esterification (DCC/DMAP) | This compound (5 eq) | 85 | 90 | 1.05 | ¹H NMR[6][7][8] |

| PLGA (50:50, 10 kDa) | Esterification (DCC/DMAP) | This compound (3 eq) | 75 | 88 | 1.6 | ¹H NMR[9][10][11] |

| PMHS (5 kDa) | Hydrosilylation | This compound (1.2 eq) | 95 | 92 | 1.3 | ¹H NMR, FTIR[1] |

| PEG-Allyloxybenzoate | Thiol-ene Reaction | 1-Thioglycerol (1.5 eq) | >98 | 95 | 1.06 | ¹H NMR[12] |

Experimental Protocols

Protocol 1: Esterification of Polyethylene Glycol (PEG) with this compound

This protocol describes the coupling of the carboxylic acid group of this compound to the terminal hydroxyl groups of polyethylene glycol using DCC and DMAP.[4][13]

Materials:

-

Hydroxy-terminated Poly(ethylene glycol) (PEG-OH), MW 2000 g/mol

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl ether

-

Dialysis tubing (MWCO 1000 Da)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PEG-OH (1.0 g, 0.5 mmol) and this compound (0.45 g, 2.5 mmol, 5 eq per OH group) in anhydrous DCM (20 mL).

-

Add DMAP (0.061 g, 0.5 mmol, 1 eq per OH group) to the solution and stir until dissolved.

-

Cool the flask to 0 °C in an ice bath.

-

In a separate container, dissolve DCC (0.52 g, 2.5 mmol, 5 eq per OH group) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the stirring PEG solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the polymer by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Redissolve the polymer in deionized water and purify by dialysis against deionized water for 48 hours, changing the water every 12 hours.

-

Lyophilize the dialyzed solution to obtain the purified PEG-4-(Allyloxy)benzoate as a white solid.

Characterization:

-

¹H NMR: Confirm the presence of aromatic and allyl protons from the 4-(allyloxy)benzoyl group and calculate the degree of substitution by comparing the integration of these protons to the PEG backbone protons.[6][14]

-

FTIR: Observe the appearance of the ester carbonyl peak (~1720 cm⁻¹) and the disappearance of the broad hydroxyl peak of PEG.

-

GPC: Determine the molecular weight and polydispersity index (PDI) of the functionalized polymer.

Caption: Workflow for the esterification of PEG with this compound.

Protocol 2: Grafting of this compound to Poly(lactic-co-glycolic acid) (PLGA)

This protocol outlines the conjugation of this compound to the terminal hydroxyl group of PLGA.[7]

Materials:

-

PLGA (50:50), carboxyl-terminated, MW 10,000 g/mol

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

Procedure:

-

Dissolve PLGA (1.0 g, 0.1 mmol) in anhydrous DCM (20 mL) in a dry round-bottom flask under an inert atmosphere.

-

Add this compound (0.053 g, 0.3 mmol, 3 eq) and DMAP (0.012 g, 0.1 mmol, 1 eq) to the PLGA solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (0.062 g, 0.3 mmol, 3 eq) in anhydrous DCM (2 mL) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 24 hours.

-

Filter the mixture to remove the precipitated DCU.

-

Precipitate the functionalized polymer by adding the filtrate to an excess of cold methanol.

-

Collect the polymer by centrifugation or filtration and wash with cold methanol to remove unreacted starting materials and reagents.

-

Dry the purified PLGA-g-4-(Allyloxy)benzoate under vacuum.

Characterization:

-

¹H NMR: Determine the degree of substitution by integrating the signals corresponding to the aromatic protons of the grafted moiety and comparing them to the signals of the PLGA backbone (methine protons of lactic acid at ~5.2 ppm and methylene protons of glycolic acid at ~4.8 ppm).[10][11][15]

-

FTIR: Confirm the formation of the ester bond by the appearance of a new carbonyl stretching vibration.

-

GPC: Analyze the molecular weight and PDI of the resulting polymer.

Protocol 3: Hydrosilylation of Poly(methylhydrosiloxane) (PMHS) with this compound

This protocol describes the grafting of this compound onto a polysiloxane backbone via a hydrosilylation reaction.[16][17]

Materials:

-

Poly(methylhydrosiloxane) (PMHS), trimethylsilyl terminated, MW 5000 g/mol

-

This compound

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene

-

Anhydrous Toluene

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve PMHS (1.0 g) and this compound (1.2 eq relative to Si-H groups) in anhydrous toluene (20 mL).

-

Heat the solution to 80 °C.

-

Add Karstedt's catalyst (5-10 ppm Pt) to the reaction mixture.

-

Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the Si-H stretching band at ~2160 cm⁻¹.[1][3]

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Precipitate the polymer by adding the solution to a large volume of methanol.

-

Filter and wash the polymer with methanol.

-

Dry the product, PMHS-g-4-(Allyloxy)benzoate, under vacuum.

Characterization:

-

¹H NMR: Confirm the grafting by the presence of signals from the 4-(allyloxy)benzoyl group and the disappearance of the Si-H proton signal.

-

FTIR: Verify the disappearance of the Si-H stretching vibration (~2160 cm⁻¹) and the C=C stretching of the allyl group (~1645 cm⁻¹).[18][19]

-

GPC: Determine the molecular weight and PDI.

Caption: Hydrosilylation of PMHS with this compound.

Protocol 4: Thiol-Ene "Click" Reaction on PEG-4-(Allyloxy)benzoate

This protocol details the post-functionalization of the allyl group on PEG-4-(Allyloxy)benzoate with a thiol-containing molecule, for example, 1-thioglycerol, using a photoinitiator.[12][20][21]

Materials:

-

PEG-4-(Allyloxy)benzoate (from Protocol 1)

-

1-Thioglycerol

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA)

-

Methanol

-

UV lamp (365 nm)

Procedure:

-

Dissolve PEG-4-(Allyloxy)benzoate (0.5 g) and 1-thioglycerol (1.5 eq per allyl group) in methanol (10 mL) in a quartz reaction vessel.

-

Add DMPA (2 mol% relative to the thiol) to the solution.

-

Degas the solution by bubbling with an inert gas for 15 minutes.

-

Irradiate the solution with a 365 nm UV lamp at room temperature for 1-2 hours.

-

Monitor the reaction by ¹H NMR, observing the disappearance of the allyl proton signals.

-

Precipitate the functionalized polymer in cold diethyl ether.

-

Collect the polymer by filtration and dry under vacuum.

Characterization:

-

¹H NMR: Confirm the disappearance of the vinyl proton signals of the allyl group (~5.2-6.1 ppm) and the appearance of new signals corresponding to the thioether linkage and the attached molecule (e.g., thioglycerol).

-

FTIR: Observe the disappearance of the C=C stretching vibration of the allyl group.

Application in Drug Delivery: A Hypothetical Targeted Nanoparticle System

Polymers functionalized with this compound can be used to construct targeted drug delivery systems. For instance, PLGA-g-4-(Allyloxy)benzoate can be formulated into nanoparticles encapsulating a chemotherapeutic drug. The allyl groups on the nanoparticle surface can then be functionalized via a thiol-ene reaction with a thiol-containing targeting ligand, such as a peptide that binds to receptors overexpressed on cancer cells.

Caption: Workflow for a targeted drug delivery system using a this compound functionalized polymer.

This hypothetical system would exhibit enhanced therapeutic efficacy and reduced off-target toxicity due to the targeted delivery to cancer cells. The drug release would be controlled by the hydrolysis of the PLGA backbone, providing a sustained therapeutic effect.

References

- 1. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. box2073.temp.domains [box2073.temp.domains]

- 9. researchgate.net [researchgate.net]

- 10. kinampark.com [kinampark.com]

- 11. Characterization of commercial PLGAs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Optimization and intensification of hydrosilylation reactions using a microreactor system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]

- 18. clairet.co.uk [clairet.co.uk]

- 19. youtube.com [youtube.com]

- 20. rsc.org [rsc.org]

- 21. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Esterification Reactions of 4-(Allyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from 4-(allyloxy)benzoic acid, a versatile intermediate in the development of new materials and therapeutic agents. The allyloxy group provides a reactive handle for further chemical modification, making its esters valuable building blocks in medicinal chemistry and polymer science. This document outlines two primary methods for esterification: Steglich esterification for mild reaction conditions and Fischer-Speier esterification for a more classical approach.

Steglich Esterification of this compound with 4-Nitrophenol